molecular formula C35H37N3O2 B1671803 Implitapide CAS No. 177469-96-4

Implitapide

Cat. No. B1671803
M. Wt: 531.7 g/mol
InChI Key: KIMRCJZMVARVSU-DITALETJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Implitapide is a microsomal triglyceride transfer protein (MTP) inhibitor . It is a small molecule that is currently under investigation . The chemical formula of Implitapide is C35H37N3O2 .


Molecular Structure Analysis

Implitapide has a molecular weight of 531.6872 . It belongs to the class of organic compounds known as alpha carbolines, which are organic compounds containing a pyrido [2,3-b]indole core (which is a pyridine fused to an indole) .


Chemical Reactions Analysis

Implitapide is an inhibitor of MTP, a key enzyme involved in the assembly and release of cholesterol and triglyceride from the liver and intestinal tract . The inhibition of MTP reduces the level of all apolipoprotein B (apoB)-containing lipoproteins, including LDL .


Physical And Chemical Properties Analysis

Implitapide has a chemical formula of C35H37N3O2 and a molecular weight of 531.6872 . More detailed physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the sources I found.

Scientific Research Applications

Atherosclerosis Reduction

Implitapide, a microsomal triglyceride transfer protein (MTP) inhibitor, has been demonstrated to significantly reduce atherosclerosis progression in apolipoprotein E knockout (apoE KO) mice. This effect is attributed to the drug's ability to lower both total cholesterol and triglyceride levels. Moreover, implitapide effectively inhibited the increase in plasma triglyceride levels following oral fat loading. This points to its potential in managing atherosclerosis through the modulation of lipid metabolism (Ueshima et al., 2005).

Cholesterol and Triglyceride Level Management

Another study on low-density lipoprotein (LDL)-receptor-deficient Watanabe heritable hyperlipidemic (WHHL) rabbits showed that implitapide effectively decreased plasma cholesterol and triglyceride levels. The reduction in plasma low-density lipoprotein (LDL) levels was achieved through the inhibition of very low-density lipoprotein (VLDL) secretion from the liver, suggesting its potential application in treating homozygous familial hypercholesterolemia (Shiomi & Ito, 2001).

Lipid-Lowering Applications

Implitapide is also mentioned in the context of lipid-lowering drugs, alongside others such as statins and fibrates. These drugs are critical in managing hyperlipidemia and reducing cardiovascular diseases. The specific mechanisms of action of implitapide and its role in various lipid-lowering strategies underscore its importance in therapeutic applications for lipid-related disorders (Pahan, 2006).

Synthesis and Pharmaceutical Application

In the realm of pharmaceutical synthesis, implitapide has been mentioned as a key chiral building block. This highlights its significance not just as a therapeutic agent but also as an important component in the synthesis of various pharmaceutical products. The ability to achieve stereospecific nucleophilic substitution with arylboronic acids in the presence of a CONH group, as part of implitapide's synthesis, reflects its role in advancing pharmaceutical manufacturing techniques (Tian et al., 2018).

properties

IUPAC Name

(2S)-2-cyclopentyl-2-[3-[(2,4-dimethylpyrido[2,3-b]indol-9-yl)methyl]phenyl]-N-[(1R)-2-hydroxy-1-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37N3O2/c1-23-19-24(2)36-34-32(23)29-17-8-9-18-31(29)38(34)21-25-11-10-16-28(20-25)33(27-14-6-7-15-27)35(40)37-30(22-39)26-12-4-3-5-13-26/h3-5,8-13,16-20,27,30,33,39H,6-7,14-15,21-22H2,1-2H3,(H,37,40)/t30-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNXBQPRODZJQR-DITALETJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3N2CC4=CC(=CC=C4)C(C5CCCC5)C(=O)NC(CO)C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3N2CC4=CC(=CC=C4)[C@H](C5CCCC5)C(=O)N[C@@H](CO)C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870136
Record name Implitapide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

MTP mediates triglyceride absorption and chylomicron secretion from the intestine and very-low-density lipoprotein (VLDL) secretion from the liver by linking lipid molecules with apolipoprotein B (apoB). Inhibition of MTP reduces the level of all apoB-containing lipoproteins, including LDL.
Record name Implitapide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04852
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Implitapide

CAS RN

177469-96-4
Record name Implitapide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177469964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Implitapide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04852
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Implitapide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMPLITAPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q70OH404HR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Implitapide
Reactant of Route 2
Implitapide
Reactant of Route 3
Reactant of Route 3
Implitapide
Reactant of Route 4
Reactant of Route 4
Implitapide
Reactant of Route 5
Implitapide
Reactant of Route 6
Implitapide

Citations

For This Compound
203
Citations
LA Sorbera, L Martin, J Silvestre… - Drugs of the Future, 2000 - access.portico.org
Implitapide Page 1 bromide (XIII) by means of potassium tert-butoxide in DMF to yield racemic 2-cyclopentyl-2-(4-methylphenyl)acetic acid tert-butyl ester (XIV). Finally, this compound is …
Number of citations: 26 access.portico.org
R Gruetzmann, M Beuck, U Mueller, U Nielsch - Atherosclerosis, 2000 - academia.edu
Methods: We studied the associations between an U2B-adrenergic receptor polymorphism, a serum paraoxonase polymorphism and the risk of developing an acute coronary event (…
Number of citations: 5 www.academia.edu
K Ueshima, H Akihisa-Umeno, A Nagayoshi… - Biological and …, 2005 - jstage.jst.go.jp
… of implitapide in … , implitapide significantly inhibited the increase in plasma TG levels after oral olive oil loading tests conducted after 4 weeks of treatment. After the treatment, implitapide …
Number of citations: 74 www.jstage.jst.go.jp
M Shiomi, T Ito - European journal of pharmacology, 2001 - Elsevier
… This suggests that Implitapide diminished the number of VLDL particles secreted from the liver. Although the ratio of vitamin E/LDL was not altered by Implitapide, triglyceride …
Number of citations: 76 www.sciencedirect.com
S Zaiss, E Sander - Atherosclerosis, 2000 - elibrary.ru
BAY 13-9952 (Implitapide), an inhibitor of the microsomal triglyceride transfer protein (MTP), inhibits atherosclerosis and prolongs lifetime in apo-E knockout mice … BAY 13-9952 (IMPLITAPIDE) …
Number of citations: 14 elibrary.ru
H Bischoff, D Denzer, R Grützmann, U Müller - Atherosclerosis, 2000 - infona.pl
BAY 13-9952 (Implitapide): Pharmacodynamic effects of a new and highly active inhibitor of the microsomal-triglyceride-transfer-protein (MTP) … BAY 13-9952 (Implitapide) …
Number of citations: 2 www.infona.pl
M Farnier, E Stein, S Megnien, L Ose, W van Mieghem… - Abstract book of the XIV …, 2001
Number of citations: 16
H Bischoff, D Denzer - EUROPEAN …, 2000 - WB SAUNDERS CO LTD 24-28 …
Number of citations: 6
R Gruetzmann, M Beuck… - EUROPEAN …, 2000 - WB SAUNDERS CO LTD 24-28 …
Number of citations: 6
MJ Van Dam - Chapter
Number of citations: 8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.